molecular formula C7H9N5O B098628 N(2)-Ethylguanine CAS No. 19545-00-7

N(2)-Ethylguanine

Cat. No. B098628
CAS RN: 19545-00-7
M. Wt: 179.18 g/mol
InChI Key: LFCHIGIKBKLZIS-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical properties (such as melting point, boiling point, and solubility) and its chemical properties (such as acidity or basicity, reactivity, and stability).


Scientific Research Applications

DNA Damage and Repair Mechanisms

  • N(2)-Ethylguanine plays a critical role in understanding the DNA damage mechanisms. Research shows that O6-ethylguanine, a related alkylation product, is key in causing anomalous base pairing during DNA replication, particularly in the brain as compared to the liver. This difference in elimination rates between brain and liver DNA suggests the significance of DNA repair mechanisms in these tissues and their role in neoplastic transformation by ethylnitrosourea (Goth & Rajewsky, 1974).

Carcinogenic Effects and Cellular Response

  • Studies have linked N(2)-Ethylguanine to carcinogenic effects, where the repair of O6-ethylguanine in DNA is a critical factor in preventing tumorigenic conversion in cells exposed to alkylating N-nitroso carcinogens. This highlights the importance of specific enzymatic repair pathways in mitigating the risk of malignant transformation (Thomale et al., 1990).

Environmental and Lifestyle Factors

  • Environmental and lifestyle factors, like smoking, introduce ethylating agents that result in DNA adducts such as N(3)-ethyladenine and N(7)-ethylguanine. Studies using techniques like nanoflow liquid chromatography-nanospray ionization tandem mass spectrometry have been vital in noninvasively measuring these adducts in human salivary DNA, providing insights into the extent of DNA damage induced by factors like cigarette smoking (Chen & Lin, 2014).

Alkylation in DNA and its Consequences

  • Ethylation of nucleic acids by agents like ethylnitrosourea is a key area of study. Research demonstrates how different tissues absorb these alterations, leading to various mutagenic and carcinogenic outcomes. This is especially significant in fetal and adult brain cells, indicating the selective vulnerability of certain cell types to DNA alkylation (Goth & Rajewsky, 1972).

Implications in Mutagenesis and Carcinogenesis

  • The formation of N(2)-Ethylguanine and related compounds in DNA is crucial in understanding mutagenesis and carcinogenesis. Studies have shown that specific alkylated bases like O6-ethylguanine have high mutational efficiency, leading to genetic changes and potentially cancer (Guttenplan, 1984).

Safety And Hazards

This would involve a discussion of the compound’s toxicity, flammability, and other hazards. It might also include information about safe handling and disposal procedures.


Future Directions

This would involve a discussion of areas of ongoing research involving the compound, such as new synthetic methods, new reactions, or new applications.


properties

IUPAC Name

2-(ethylamino)-1,7-dihydropurin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5O/c1-2-8-7-11-5-4(6(13)12-7)9-3-10-5/h3H,2H2,1H3,(H3,8,9,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFCHIGIKBKLZIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC2=C(C(=O)N1)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30173216
Record name N(2)-Ethylguanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30173216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N(2)-Ethylguanine

CAS RN

19545-00-7
Record name N(2)-Ethylguanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019545007
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N(2)-Ethylguanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30173216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
87
Citations
MG Pence, P Blans, CN Zink, JC Fishbein, FW Perrino - DNA repair, 2011 - Elsevier
… Bypass of N 2 -ethylguanine by human DNA polymerase κ☆ … N 2 -ethylguanine … Lesion bypass of N 2 -ethylguanine by human DNA polymerase iota …
Number of citations: 17 www.sciencedirect.com
FW Perrino, P Blans, S Harvey… - Chemical research in …, 2003 - ACS Publications
… past the N 2 -ethylguanine and allows for efficient polymerization of the N 2 -ethylguanine-… Finally, the efficient, relatively accurate, bypass of N 2 -ethylguanine by DNA pol η is in stark …
Number of citations: 69 pubs.acs.org
MG Pence, P Blans, CN Zink, T Hollis… - Journal of Biological …, 2009 - ASBMB
Nucleotide incorporation and extension opposite N 2 -ethyl-Gua by DNA polymerase ι was measured and structures of the DNA polymerase ι-N 2 -ethyl-Gua complex with incoming …
Number of citations: 84 www.jbc.org
D Li, BI Fedeles, N Shrivastav, JC Delaney… - Chemical research in …, 2013 - ACS Publications
… Using high resolution ESI-TOF mass spectrometry, we show that AlkB has the biochemical capability to repair in vitroN 2 -methylguanine, N 2 -ethylguanine, N 2 -furan-2-yl-…
Number of citations: 36 pubs.acs.org
DC Upton, X Wang, P Blans, FW Perrino… - Chemical research in …, 2006 - ACS Publications
N 2 -Ethyldeoxyguanosine (N 2 -ethyldGuo) is a DNA adduct formed by reaction of the exocyclic amine of dGuo with the ethanol metabolite acetaldehyde. Because ethanol is a human …
Number of citations: 40 pubs.acs.org
T Matsuda, A Matsumoto, M Uchida, RA Kanaly… - …, 2007 - academic.oup.com
N 2 -ethylidene-2′-deoxyguanosine ( N 2 -ethylidene-dG) is a major DNA adduct induced by acetaldehyde. Although it is unstable in the nucleoside form, it is relatively stable when …
Number of citations: 87 academic.oup.com
M Sako, H Kawada, K Hirota - The Journal of organic …, 1999 - pubmed.ncbi.nlm.nih.gov
Number of citations: 35 pubmed.ncbi.nlm.nih.gov
N Shrivastav, BI Fedeles, D Li, JC Delaney, LE Frick… - PLoS …, 2014 - journals.plos.org
DinB, the E. coli translesion synthesis polymerase, has been shown to bypass several N 2 -alkylguanine adducts in vitro, including N 2 -furfurylguanine, the structural analog of the DNA …
Number of citations: 18 journals.plos.org
AE Pegg - Biochemical Journal, 1972 - portlandpress.com
… Evidence that this tRNA contained N 2 -ethylguanine, N 2 N 2 -diethylguanine, N 2 -ethyl-N … The principal product of such ethylation in vitro was N 2 -ethylguanine and traces of the other …
Number of citations: 44 portlandpress.com
R Singh, J Sandhu, B Kaur, T Juren… - Chemical research in …, 2009 - ACS Publications
Acetaldehyde is an ubiquitous genotoxic compound that has been classified as a possible carcinogen to humans. It can react with DNA to form primarily a Schiff base N 2 -ethylidene-2…
Number of citations: 49 pubs.acs.org

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